molecular formula C22H28N2O4S B1254756 Thiafentanil CAS No. 101345-60-2

Thiafentanil

Cat. No. B1254756
CAS RN: 101345-60-2
M. Wt: 416.5 g/mol
InChI Key: HFRKHTCPWUOGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiafentanil is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.

Scientific Research Applications

Anesthesia in Wildlife

  • Pronghorns : Thiafentanil was effective in anesthetizing pronghorns, showing rapid induction and recovery times, deemed more effective than other anesthetic regimens like carfentanil-xylazine, ketamine-xylazine, or tiletamine-zolazepam-xylazine (Kreeger et al., 2001).
  • Axis Deer : A study on male Axis deer compared thiafentanil-medetomidine-ketamine with medetomidine-ketamine, finding that while thiafentanil resulted in rapid induction, it also caused unpredictable inductions and significant respiratory and metabolic disturbances (Smith et al., 2006).
  • African Buffalo : Thiafentanil oxalate, combined with azaperone, provided fast induction and smooth recovery when immobilizing African buffaloes, indicating its effectiveness for wildlife immobilization in nature reserves (Szabó et al., 2015).
  • Moose : Thiafentanil was found effective for immobilizing free-ranging moose, although it was associated with hypoxemia and varying degrees of respiratory and metabolic acidosis (Barros et al., 2018).
  • Caribou : In a study of free-ranging caribou calves, a thiafentanil-azaperone-xylazine combination was compared with carfentanil-xylazine, showing that thiafentanil provided similar induction times but shorter recovery times (Lian et al., 2016).

Other Applications

  • Controlled Substance Classification : Thiafentanil was placed into schedule II of the Controlled Substances Act, indicating its significance and regulatory status in scientific and medical applications (Federal Register, 2016).
  • Secondary Exposure Risks : A case of inadvertent ingestion of thiafentanil by a captive mountain lion highlighted the potential risks of secondary exposure and the importance of proper disposal of carcasses of animals immobilized with thiafentanil (Wolfe & Miller, 2005).

properties

CAS RN

101345-60-2

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 4-(N-(2-methoxyacetyl)anilino)-1-(2-thiophen-2-ylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C22H28N2O4S/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19/h3-9,16H,10-15,17H2,1-2H3

InChI Key

HFRKHTCPWUOGHM-UHFFFAOYSA-N

SMILES

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC

Canonical SMILES

COCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CS3)C(=O)OC

synonyms

A-3080
A3080
thiafentanil

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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